molecular formula C14H17NO3 B2949884 (S)-(+)-1-Benzyl-5-ethoxycarbonylpyrrolidin-2-one CAS No. 137641-62-4

(S)-(+)-1-Benzyl-5-ethoxycarbonylpyrrolidin-2-one

Cat. No. B2949884
CAS RN: 137641-62-4
M. Wt: 247.294
InChI Key: XZKAKRTUAZYHIS-LBPRGKRZSA-N
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Description

The compound “(S)-(+)-1-Benzyl-5-ethoxycarbonylpyrrolidin-2-one” is a derivative of pyrrolidin-2-one, which is a five-membered lactam . Pyrrolidin-2-one derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidin-2-one ring, followed by the addition of the benzyl and ethoxycarbonyl groups. The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidin-2-one ring provides a rigid, planar structure, while the benzyl and ethoxycarbonyl groups may add steric bulk .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The lactam (pyrrolidin-2-one) ring might be involved in reactions such as ring-opening, while the benzyl and ethoxycarbonyl groups could participate in a variety of reactions depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the functional groups present and their arrangement .

Scientific Research Applications

Synthesis and Neuroleptic Activity

One of the notable applications of compounds related to (S)-(+)-1-Benzyl-5-ethoxycarbonylpyrrolidin-2-one is in the synthesis of potential neuroleptics. For example, the synthesis of benzamides of N,N-disubstituted ethylenediamines, including 1-substituted 2-(aminomethyl)pyrrolidines, has been explored. These compounds have been evaluated for inhibitory effects on apomorphine-induced stereotyped behavior in rats, showing a good correlation between structure and activity, indicating potential applications in the treatment of psychosis (Iwanami et al., 1981).

Molecular Modeling with Nootropic Drugs

The compound has been studied for its interaction in molecular modeling, particularly with beta-cyclodextrin, showing the potential of forming stable complexes. This is relevant for the development of nootropic drugs, as these interactions are crucial in drug design (Amato et al., 1992).

Synthesis of N-Substituted Pyrrolin-2-ones

The compound has also been used in the synthesis of N-substituted pyrrolin-2-ones. This is significant for the creation of microcolin analogues, indicating its role in the synthesis of novel compounds with potential biological activities (Mattern, 1996).

Antimicrobial Activity Studies

Studies have explored the reactions of ethoxycarbonylpyrrolidine-2,3-diones with various agents to synthesize compounds with potential antimicrobial activity. This indicates its role in developing new antimicrobial agents (Gein et al., 2005).

Cytotoxic Evaluation in Cancer Research

Research has been conducted on the synthesis of alkylidene-γ-lactones and lactams, including derivatives of pyrrolidin-2-ones, for cytotoxic evaluation against leukemia cells. This highlights its potential application in cancer research and therapy (Janecki et al., 2005).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Pyrrolidin-2-one derivatives can interact with a variety of biological targets, influencing their activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

ethyl (2S)-1-benzyl-5-oxopyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-2-18-14(17)12-8-9-13(16)15(12)10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKAKRTUAZYHIS-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)N1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCC(=O)N1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-1-Benzyl-5-ethoxycarbonylpyrrolidin-2-one

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